2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide
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Overview
Description
2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro group and a chlorophenyl group attached to an oxazole ring, which is further connected to an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide typically involves the reaction of 4-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of 4-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid and 2-chloroacetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in certain cell lines by activating caspase pathways and disrupting mitochondrial function. The compound may also inhibit specific enzymes involved in cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-(4-bromophenyl)-1,2-oxazol-5-yl]acetamide
- 2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide
- 2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
Uniqueness
2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the chloro group on both the phenyl and oxazole rings contributes to its unique chemical reactivity and pharmacological profile .
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-5-10(16)15-11-9(6-14-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJBKZUFQJEXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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